Sodium bis(trifluoromethanesulfonyl)imide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

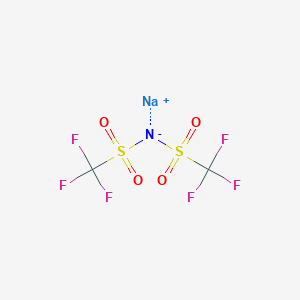

Sodium bis(trifluoromethanesulfonyl)imide is a chemical compound with the empirical formula C₂F₆NNaO₄S₂ . It is commonly used as an electrolyte in batteries and fuel cells. Additionally, it serves as a Lewis acid and is employed in the field of ionic liquids . The compound is also known by its synonyms: Sodium bis(trifluoromethylsulfonyl)imide .

Synthesis Analysis

The synthesis of this compound involves the reaction between trifluoromethanesulfonic anhydride and sodium azide . The resulting product is a white crystalline powder with a melting point in the range of 257.1°C to 258.4°C .

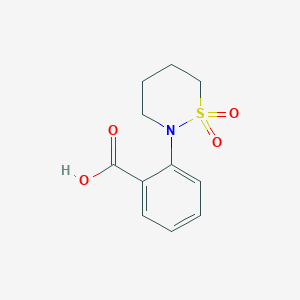

Molecular Structure Analysis

The molecular structure of this compound consists of a central nitrogen atom (N ) bonded to two trifluoromethanesulfonyl groups (SO₂CF₃ ) and a sodium ion (Na⁺ ). The compound’s chemical formula can be represented as Na⁺[SO₂CF₃]₂N .

Scientific Research Applications

1. Sodium-Ion Batteries

Sodium bis(trifluoromethanesulfonyl)imide (NaTFSI) is prominently researched for its application in sodium-ion batteries. A study demonstrates the efficacy of NaTFSI as an electrolyte, specifically in a liquid mixture with N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide for sodium-ion batteries. This combination exhibits promising characteristics, such as high ionic conductivity, favorable electrochemical stability, and thermal stability, making it a suitable choice for next-generation battery technology (Hasa, Passerini, & Hassoun, 2016).

2. Enhanced Electrochemical Stability

Another research explores the reactivity of charged electrode materials with NaTFSI-based electrolyte at elevated temperatures. It reveals that NaTFSI is more thermally stable than other sodium salts, offering an improved safety profile for sodium-ion batteries (Xia, Lamanna, & Dahn, 2013).

3. High-Voltage Aqueous Electrolytes

In the context of high-voltage applications, NaTFSI-based aqueous electrolytes demonstrate a wide electrochemical stability window. This property enables the fabrication of high-voltage rechargeable aqueous sodium-ion batteries, which is a significant advancement in the field of energy storage (Kühnel, Reber, & Battaglia, 2017).

4. High Conductivity Molten Salts

NaTFSI also finds application in high conductivity molten salts. These salts, based on the imide ion, exhibit reduced melting points and enhanced conductivity properties, making them ideal for use in ionic liquids and electrolytes (McFarlane et al., 2000).

5. Ionic Liquid-Based Electrolytes

Further research into ionic liquid-based electrolytes incorporating NaTFSI demonstrates their suitability for sodium-ion batteries. These electrolytes exhibit superior thermal properties, density, viscosity, and conductivity, enhancing the overall performance and cycle life of the battery cells (Chagas et al., 2019).

Mechanism of Action

Target of Action

Sodium bis(trifluoromethanesulfonyl)imide, also known as bistriflimide, is a non-coordinating anion . Its primary targets are the electrolyte systems in batteries and fuel cells . It is also used as a Lewis acid and in ionic liquids .

Mode of Action

As an electrolyte in batteries and fuel cells, this compound provides a medium for the flow of ions from the anode to the cathode, facilitating the redox reactions that power the device . As a Lewis acid, it can accept a pair of electrons, participating in various chemical reactions .

Biochemical Pathways

While this compound is primarily used in electrochemical systems rather than biological systems, it plays a crucial role in the electrochemical pathways within these systems. It facilitates the movement of ions, enabling the redox reactions that generate electricity .

Pharmacokinetics

Its properties such as high thermal and chemical stability make it a valuable component in batteries and fuel cells .

Result of Action

The use of this compound in batteries and fuel cells results in efficient ion transport, contributing to the high performance of these devices . In the context of ionic liquids and as a Lewis acid, it can participate in a variety of chemical reactions .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and humidity. For instance, it has been noted for its ability to suppress crystallinity in poly(ethylene oxide), increasing the conductivity of this polymer below its melting point at 50°C . It is also hygroscopic, meaning it absorbs moisture from the environment, which can affect its properties .

Biochemical Analysis

Biochemical Properties

Sodium bis(trifluoromethanesulfonyl)imide plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it serves as an electrolyte in batteries and fuel cells, facilitating ion transport and enhancing the efficiency of these devices . Additionally, this compound acts as a Lewis acid, participating in catalytic reactions and stabilizing reaction intermediates . Its interactions with biomolecules are primarily based on ionic and electrostatic interactions, which can alter the conformation and activity of enzymes and proteins.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its presence in the cellular environment can lead to changes in the activity of ion channels and transporters, affecting ion homeostasis and cellular signaling . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the expression of specific genes involved in metabolic and signaling pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their activity depending on the context . For instance, as a Lewis acid, it can stabilize reaction intermediates and facilitate catalytic reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes . These molecular interactions are crucial for understanding the compound’s effects on cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . For instance, prolonged exposure to this compound may lead to gradual changes in cellular metabolism and gene expression, which can be observed in both in vitro and in vivo studies. Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may have minimal impact on cellular function and metabolism, while higher doses can lead to significant changes in cellular processes . For example, high doses of this compound may cause toxicity and adverse effects, such as oxidative stress and inflammation. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role as an electrolyte and Lewis acid allows it to participate in redox reactions and other metabolic processes . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. Understanding these interactions is essential for elucidating the compound’s effects on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific ion channels and transporters, affecting its localization and accumulation within cells . Additionally, this compound can bind to various proteins, influencing its distribution and activity within different cellular compartments. These transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular function and metabolism.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals and post-translational modifications For instance, this compound may accumulate in the mitochondria, where it can affect mitochondrial function and metabolism

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium bis(trifluoromethanesulfonyl)imide involves the reaction of Sodium trifluoromethanesulfonate with N,N'-bis(trifluoromethanesulfonyl)urea in the presence of a base.", "Starting Materials": [ "Sodium trifluoromethanesulfonate", "N,N'-bis(trifluoromethanesulfonyl)urea", "Base (e.g. Sodium hydroxide)" ], "Reaction": [ "Dissolve Sodium trifluoromethanesulfonate and N,N'-bis(trifluoromethanesulfonyl)urea in a suitable solvent (e.g. acetonitrile)", "Add the base to the reaction mixture and stir for several hours at room temperature", "Filter the resulting precipitate and wash with a suitable solvent (e.g. diethyl ether)", "Dry the product under vacuum to obtain Sodium bis(trifluoromethanesulfonyl)imide as a white solid" ] } | |

| 91742-21-1 | |

Molecular Formula |

C2HF6NNaO4S2 |

Molecular Weight |

304.15 g/mol |

IUPAC Name |

sodium;bis(trifluoromethylsulfonyl)azanide |

InChI |

InChI=1S/C2HF6NO4S2.Na/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9H; |

InChI Key |

QXZNUMVOKMLCEX-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Na+] |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F.[Na] |

Pictograms |

Corrosive |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B1313615.png)